molecular formula C5H2F2N2O2 B1354151 2,6-Difluoro-3-nitropyridine CAS No. 58602-02-1

2,6-Difluoro-3-nitropyridine

Cat. No.: B1354151
CAS No.: 58602-02-1
M. Wt: 160.08 g/mol
InChI Key: GFDZKTFHLUFNPC-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitropyridine is an organic compound with the molecular formula C5H2F2N2O2. It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and a nitro group is substituted at the 3rd position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-nitropyridine can be synthesized through several methods. One common method involves the fluorination of 3-nitropyridine using fluorinating agents such as complex aluminum fluoride and copper fluoride at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which results in the formation of 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 2,6-dimethoxy-3-nitropyridine.

    Reduction: The major product is 2,6-difluoro-3-aminopyridine.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2,6-Difluoro-3-nitropyridine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its unique electronic properties.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: In the development of agrochemicals such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitropyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,6-Dichloro-3-nitropyridine: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness

2,6-Difluoro-3-nitropyridine is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties and reactivity. The fluorine atoms increase the compound’s stability and binding affinity in biological systems, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

2,6-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDZKTFHLUFNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464299
Record name 2,6-DIFLUORO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58602-02-1
Record name 2,6-DIFLUORO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 20 g. of 2,6-difluoropyridine in 100 ml. of concentrated sulfuric acid at about 20° C., was added 75 ml. of 90% fuming nitric acid over 20 minutes. The mixture was kept at room temperature overnight, warmed to 35° C. over 15 minutes and held at this temperature for 10 minutes. The solution was cooled and poured into ice. The oil was extracted with 400 ml. of ether and the ether extract was washed with bicarbonate solution until all of the acid was neutralized. The ether was dried, evaporated and the residue was distilled at 0.1 mm. The only fraction came over at 50° C.
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Synthesis routes and methods II

Procedure details

To a mixture of concentrated sulphuric acid (600 mL) and fuming nitric acid (90%, 400 mL) in a ice-bath (internal temperature maintained at 5-10° C.) was added drop-wise 2,6-difluoropyridine (200 g, 1.74 mol). The resulting mixture was stirred overnight at room temperature. The mixture was poured slowly into 3 kg of ice and extracted with Et2O (2×2 L). The combined organic layers were washed with aqueous 1.5 N NaOH (2×1 L), then with aqueous saturated NaHCO3 (400 mL) or until pH is around 8-9. The organic layers were dried over MgSO4, filtrated and concentrated under reduced pressure until constant weight (to remove unreacted 2,6-difluoropyridine: 10-12%). The title compound was obtained as a yellow liquid (207.3 g, 74% yield).
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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